molecular formula C6H7NO2 B14354236 2-(Hydroxyamino)phenol CAS No. 91367-87-2

2-(Hydroxyamino)phenol

Cat. No.: B14354236
CAS No.: 91367-87-2
M. Wt: 125.13 g/mol
InChI Key: UYPGGNLSLMOLMU-UHFFFAOYSA-N
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Description

2-(Hydroxyamino)phenol is a hydroxylamine derivative with the molecular formula C₆H₇NO₂ (molecular weight: 125.13 g/mol). Structurally, it consists of a phenol ring substituted with a hydroxyamino (-NHOH) group at the ortho position (carbon 2). This compound is named using substitutive IUPAC nomenclature, where "hydroxyamino-" is prefixed to the parent compound "phenol" . However, its instability under oxidative or acidic conditions may limit practical use compared to more stable phenolic analogs.

Properties

CAS No.

91367-87-2

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

2-(hydroxyamino)phenol

InChI

InChI=1S/C6H7NO2/c8-6-4-2-1-3-5(6)7-9/h1-4,7-9H

InChI Key

UYPGGNLSLMOLMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Hydroxyamino)phenol can be synthesized through several methods:

Industrial Production Methods

Mechanism of Action

The mechanism of action of 2-(Hydroxyamino)phenol involves its ability to undergo redox reactions. It can donate electrons to free radicals, thereby neutralizing them and acting as an antioxidant

Comparison with Similar Compounds

Comparison with Structurally Similar Phenolic Compounds

The following compounds share structural or functional similarities with 2-(Hydroxyamino)phenol but differ in reactivity, stability, and applications:

2-Nitrophenol

  • Structure: Phenol with a nitro (-NO₂) group at position 2.
  • Molecular Formula: C₆H₅NO₃ (MW: 139.11 g/mol).
  • Key Differences: Acidity: The nitro group is strongly electron-withdrawing, making 2-nitrophenol significantly more acidic (pKa ≈ 7.2) than phenol (pKa ≈ 10) . Reactivity: Nitro groups stabilize negative charges via resonance, favoring electrophilic substitution at meta positions. In contrast, the hydroxyamino group in 2-(Hydroxyamino)phenol can act as a redox-active site. Applications: 2-Nitrophenol is used in dyes and pesticides, whereas 2-(Hydroxyamino)phenol’s applications remain underexplored due to instability .

2-(Aminomethyl)phenol

  • Structure: Phenol with an aminomethyl (-CH₂NH₂) group at position 2.
  • Molecular Formula: C₇H₉NO (MW: 123.15 g/mol).
  • Key Differences: Basicity: The aminomethyl group imparts basicity (pKb ≈ 4.5), enabling chelation of metal ions. The hydroxyamino group in 2-(Hydroxyamino)phenol lacks this basicity but may form hydrogen bonds . Stability: 2-(Aminomethyl)phenol is stable under ambient conditions, while 2-(Hydroxyamino)phenol’s N–O bond may decompose under heat or oxidation .

2-Amino-5-methylphenol

  • Structure: Phenol with amino (-NH₂) and methyl (-CH₃) groups at positions 2 and 5, respectively.
  • Molecular Formula: C₇H₉NO (MW: 123.15 g/mol).
  • Key Differences: Electron Effects: The amino group is electron-donating, directing electrophilic substitution to para/ortho positions. The hydroxyamino group in 2-(Hydroxyamino)phenol is less electron-donating due to the adjacent hydroxyl. Applications: 2-Amino-5-methylphenol is used in oxidative hair dyes (up to 3% concentration) due to its stability with H₂O₂, whereas 2-(Hydroxyamino)phenol’s redox sensitivity limits similar uses .

2-Amino-1-(4-hydroxyphenyl)ethanone

  • Structure: A ketone derivative with amino and 4-hydroxyphenyl groups.
  • Molecular Formula: C₈H₉NO₂ (MW: 151.17 g/mol).
  • Key Differences: Reactivity: The ketone enables condensation reactions (e.g., Schiff base formation), unlike 2-(Hydroxyamino)phenol.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups pKa (Phenolic OH) Applications
2-(Hydroxyamino)phenol C₆H₇NO₂ 125.13 -NHOH, -OH ~8.5 (estimated) Chelation, redox reactions (theoretical)
2-Nitrophenol C₆H₅NO₃ 139.11 -NO₂, -OH 7.2 Dyes, pesticides
2-(Aminomethyl)phenol C₇H₉NO 123.15 -CH₂NH₂, -OH ~10.0 Metal chelation, pharmaceuticals
2-Amino-5-methylphenol C₇H₉NO 123.15 -NH₂, -CH₃, -OH ~9.5 Hair dyes
2-Amino-1-(4-hydroxyphenyl)ethanone C₈H₉NO₂ 151.17 -NH₂, -CO-, -OH ~8.0 Pharmaceutical intermediates

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